[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid
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Overview
Description
[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid: is a chemical compound with the molecular formula C11H14N2O4. It is known for its unique structure, which includes a phenyl ring substituted with dimethyl and methylcarbamoyloxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid typically involves the reaction of 2,6-dimethylphenol with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a tertiary amine, to facilitate the formation of the carbamic acid derivative. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methylcarbamoyloxy group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the carbamoyloxy group.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: In chemistry, [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes. It is often employed in experiments to investigate its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the formulation of coatings, adhesives, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.
Comparison with Similar Compounds
- [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamate
- [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]urea
- [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]amide
Comparison: Compared to its similar compounds, [2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid is unique due to its specific functional groups and their arrangement on the phenyl ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. For instance, its carbamic acid group provides different reactivity compared to carbamate or urea derivatives, influencing its behavior in chemical reactions and biological systems.
Properties
CAS No. |
63716-30-3 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[2,6-dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid |
InChI |
InChI=1S/C11H14N2O4/c1-6-4-8(17-11(16)12-3)5-7(2)9(6)13-10(14)15/h4-5,13H,1-3H3,(H,12,16)(H,14,15) |
InChI Key |
XPWYTOCLVUTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)O)C)OC(=O)NC |
Origin of Product |
United States |
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